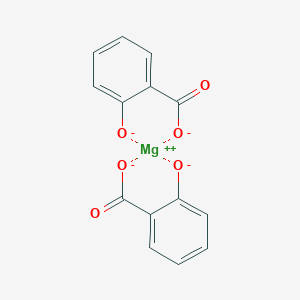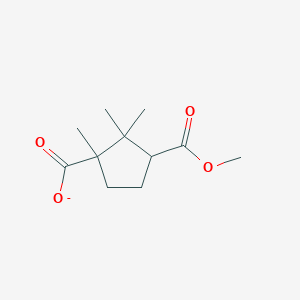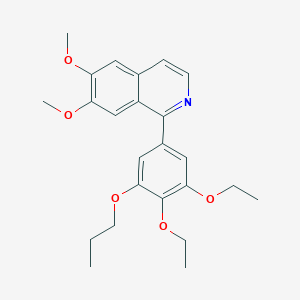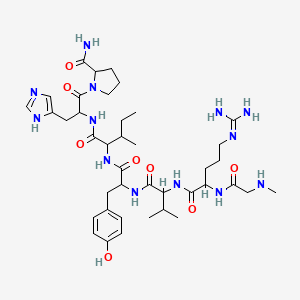
Magnesium;2-oxidobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-oxidobenzoate is a compound that belongs to the class of metal-organic frameworks It is formed by the coordination of magnesium ions with 2-oxidobenzoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium;2-oxidobenzoate can be synthesized through various methods, including the sol-gel method, microwave-assisted sol-gel method, and hydrothermal method . These methods involve the reaction of magnesium salts with 2-oxidobenzoic acid under controlled conditions. The sol-gel method typically involves the hydrolysis and condensation of metal alkoxides, while the microwave-assisted sol-gel method uses microwave radiation to accelerate the reaction. The hydrothermal method involves the reaction of the precursors in a sealed vessel at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrothermal synthesis due to its efficiency and scalability. This method allows for the production of high-purity compounds with well-defined morphologies and properties. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the yield and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium;2-oxidobenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of magnesium ions and the 2-oxidobenzoate ligands.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing agents. For example, the compound can react with hydrochloric acid to form magnesium chloride and 2-oxidobenzoic acid. In the presence of strong oxidizing agents, it can undergo oxidation to form magnesium oxide and other by-products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions typically yield magnesium oxide, while substitution reactions can produce various substituted benzoate derivatives.
Applications De Recherche Scientifique
Magnesium;2-oxidobenzoate has a wide range of scientific research applications due to its unique properties . In chemistry, it is used as a catalyst for various organic reactions, including oxidation and reduction reactions. In biology and medicine, it has potential applications in drug delivery, antimicrobial treatments, and tissue engineering. The compound’s ability to adsorb carbon dioxide makes it a promising candidate for carbon capture and storage technologies. Additionally, its high surface area and porosity make it suitable for use in sensors and separation processes.
Mécanisme D'action
The mechanism of action of magnesium;2-oxidobenzoate involves the coordination of magnesium ions with the 2-oxidobenzoate ligands, forming a stable metal-organic framework . This framework can interact with various molecules through adsorption, catalysis, or other chemical processes. The molecular targets and pathways involved depend on the specific application. For example, in carbon capture, the compound adsorbs carbon dioxide molecules through a combination of chemisorption and physisorption mechanisms.
Comparaison Avec Des Composés Similaires
Magnesium;2-oxidobenzoate can be compared with other similar compounds, such as diamine-appended magnesium-olsalazine frameworks . These compounds share similar structural features and applications but differ in their specific ligands and coordination environments. The unique properties of this compound, such as its high thermal stability and adsorption capacity, make it a valuable material for various applications. Similar compounds include magnesium oxide, magnesium hydroxide, and other metal-organic frameworks with different ligands.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including high thermal stability, adsorption capacity, and catalytic activity, make it a valuable material for research and development in fields such as chemistry, biology, medicine, and environmental science.
Propriétés
Formule moléculaire |
C14H8MgO6-2 |
|---|---|
Poids moléculaire |
296.51 g/mol |
Nom IUPAC |
magnesium;2-oxidobenzoate |
InChI |
InChI=1S/2C7H6O3.Mg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-4 |
Clé InChI |
MQHWFIOJQSCFNM-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])[O-].C1=CC=C(C(=C1)C(=O)[O-])[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)](/img/structure/B12326671.png)
![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
![13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12326679.png)

![4-[(E)-3-ethoxy-3-oxoprop-1-enyl]bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12326688.png)


![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
